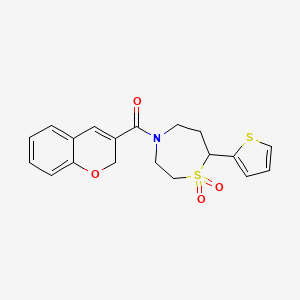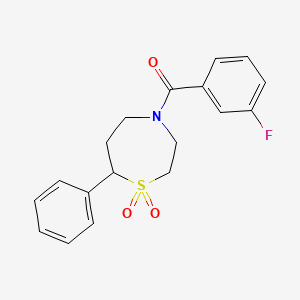
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a heterocyclic compound, which is a type of organic compound that contains rings of atoms with at least one atom of a different element. It is a type of chromene, a type of cyclic compound that has a chromane ring system. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is not yet fully understood. However, it is believed that its mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins and other inflammatory mediators. Additionally, it is believed to act as an acetylcholinesterase inhibitor, which means it can block the enzyme responsible for the breakdown of acetylcholine. It is also believed to act as an antioxidant, which means it can reduce the damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione have not been fully studied. However, it is believed that it has the potential to act as an anti-inflammatory agent, an anti-cancer agent, an acetylcholinesterase inhibitor, and an antioxidant. Additionally, it is believed to act as a modulator of the inflammatory response, which means it can reduce the severity of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione in laboratory experiments include its low cost, its availability, and its stability. Additionally, it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity, which means that it may affect other enzymes and molecules in addition to the target enzyme or molecule.
Zukünftige Richtungen
The potential future directions for 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione research include further studies of its mechanism of action, its potential to act as an anti-cancer agent, its potential to act as an acetylcholinesterase inhibitor, and its potential to act as an antioxidant. Additionally, further studies could be conducted to determine its potential to act as an anti-inflammatory agent and its potential to act as a modulator of the inflammatory response. Finally, further studies could be conducted to determine its potential applications in various other fields, such as medicine, pharmacology, and biochemistry.
Synthesemethoden
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can be synthesized by a two-step reaction. The first step involves the reaction of 2H-chromene-3-carbonyl chloride (1) with thiophen-2-yl bromide (2) in the presence of a base such as sodium hydroxide (NaOH). This reaction produces 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)thiazole (3). The second step involves the reaction of 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)thiazole (3) with 1lambda6,4-thiazepane-1,1-dione (4) in the presence of a base such as potassium hydroxide (KOH). This reaction produces 4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione (5).
Wissenschaftliche Forschungsanwendungen
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in various scientific fields. In pharmacology, it has been studied for its potential to act as a potent inhibitor of cyclooxygenase-2 (COX-2) and to act as a modulator of the inflammatory response. In biochemistry, it has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase and to act as an antioxidant. In medicine, it has been studied for its potential to act as an anti-cancer agent and to act as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2H-chromen-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c21-19(15-12-14-4-1-2-5-16(14)24-13-15)20-8-7-18(17-6-3-10-25-17)26(22,23)11-9-20/h1-6,10,12,18H,7-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBJLSRULQWFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H-chromen-3-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea](/img/structure/B6424640.png)
![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B6424658.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
![N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6424678.png)
![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)

![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![methyl 6-{[(4-chlorophenyl)methyl]carbamoyl}-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424701.png)
![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)
![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)
